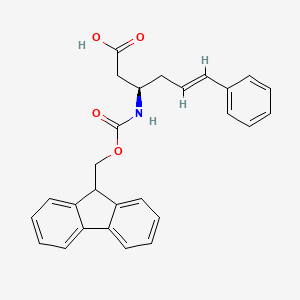
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a modified amino acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and peptide synthesis.
Structural Characteristics
The molecular formula of this compound is C27H25NO4. Its structure includes:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules.
- Phenyl Group : Promotes hydrophobic interactions.
- Double Bond : Contributes to its unique reactivity profile.
These features enable the compound to engage in multiple types of interactions within biological systems, potentially influencing various biochemical pathways.
Biological Activities
Case Study 1: Neuroprotective Properties
In a study examining the effects of various amino acids on neuronal health, this compound was assessed for its ability to protect neurons from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of several amino acid derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the hexenoic backbone.
- Introduction of the amino group.
- Protection with the Fmoc group.
This compound is primarily used in solid-phase peptide synthesis (SPPS), where its stability allows for the production of complex peptides with enhanced biological activities .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-6-phenylhexanoic acid | Lacks double bond | Saturated structure; different reactivity profile |
| 3-Amino-6-phenylhex-5-enoic acid | Free acid form without hydrochloride salt | Retains double bond; different solubility characteristics |
| This compound | N-Fmoc protected β-amino acid | Used primarily in peptide synthesis; enhanced stability |
Eigenschaften
IUPAC Name |
(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGLZHUJARIA-OJLWIZQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














